Lipophilicity Contrast Between (2R)‑ and (2S)‑1‑Ethylazetidine‑2‑carboxylic Acid Enantiomers
The (2R)‑enantiomer possesses a computed LogP of 0.09, whereas the (2S)‑enantiomer displays a substantially lower XLogP3‑AA of −1.9 [1]. This difference of approximately 2 log units implies that the (R)‑form is roughly 100‑fold more lipophilic than its (S)‑counterpart, a property that may translate into differential passive membrane permeation and oral absorption potential when the compounds are used as scaffolds in CNS‑oriented drug discovery programs. Both values are calculated, and the discrepancy between the prediction methods (LogP vs. XLogP3‑AA) introduces a degree of uncertainty that users should evaluate experimentally.
| Evidence Dimension | Computed octanol‑water partition coefficient |
|---|---|
| Target Compound Data | LogP = 0.09 |
| Comparator Or Baseline | (2S)-1-Ethylazetidine-2-carboxylic acid: XLogP3-AA = -1.9 |
| Quantified Difference | ΔLogP ≈ 2.0 (approx. 100‑fold higher lipophilicity for the (R)-enantiomer) |
| Conditions | In silico prediction (Chemsrc LogP vs. PubChem‑derived XLogP3‑AA) |
Why This Matters
For medicinal chemists selecting a chiral azetidine scaffold, the (2R)‑enantiomer offers a lipophilicity window that is absent in the (2S)‑enantiomer, potentially improving blood‑brain barrier penetration or reducing aqueous solubility as dictated by the target product profile.
- [1] Kuujia. (2S)-1-Ethylazetidine-2-carboxylic acid (CAS 255882-96-3). XLogP3-AA: -1.9. Available at: https://www.kuujia.com View Source
